molecular formula C22H23N5O2 B2680810 N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide CAS No. 1396862-77-3

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide

Cat. No.: B2680810
CAS No.: 1396862-77-3
M. Wt: 389.459
InChI Key: SVTISRJNCKWECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a pyridazine core linked to a piperidine ring and a nicotinamide moiety, a design that is frequently investigated for targeting purinergic or kinase signaling pathways. The nicotinamide (vitamin B3) component is a well-documented precursor to essential coenzymes NAD+ and NADP+, which play critical roles in cellular energy metabolism, redox regulation, and DNA repair processes . This structural profile suggests potential research applications in studying cellular metabolism, enzyme function, and the modulation of various biological pathways. The presence of the 2-methoxyphenyl-substituted pyridazine scaffold is a feature common in compounds screened for high-affinity binding to central nervous system targets, indicating its value in early-stage neuropharmacological research. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety precautions must be followed by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-29-20-7-3-2-6-18(20)19-8-9-21(26-25-19)27-13-10-17(11-14-27)24-22(28)16-5-4-12-23-15-16/h2-9,12,15,17H,10-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTISRJNCKWECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, a piperidine moiety, and a nicotinamide group. Its molecular formula is C21H22N4O2, with a molecular weight of approximately 366.43 g/mol. The structural representation can be described as follows:

\text{N 1 6 2 methoxyphenyl pyridazin 3 yl piperidin 4 yl}nicotinamide}

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It showed promising results against several bacterial strains, indicating its potential utility in treating bacterial infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

The biological activities of this compound are believed to be linked to its interaction with specific molecular targets within the cells:

  • Inhibition of Kinases : The compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, which is crucial for its antitumor effects .
  • Radical Scavenging : It has been suggested that the compound exhibits antioxidant properties, potentially through radical scavenging mechanisms that protect cells from oxidative stress .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study 1Evaluate antitumor activitySignificant cytotoxicity against Patu8988 and SGC7901 cell lines
Study 2Assess antimicrobial propertiesEffective against multiple bacterial strains
Study 3Investigate anti-inflammatory effectsDemonstrated reduction in inflammatory markers in vitro

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its pyridazine-piperidine-nicotinamide architecture. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Pyridazine 6-(2-Methoxyphenyl), piperidin-4-yl Potential kinase inhibition; enhanced solubility from piperidine
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Nicotinamide (pyridine) 5-Methoxy, 4-(trimethylsilyl), N-phenyl Metabolic modulator; lipophilic due to trimethylsilyl group
6-(4-Fluorophenyl)pyridazin-3-amine Pyridazine 6-(4-Fluorophenyl) Reported adenosine receptor affinity

Key Findings :

Pyridazine vs. Pyridine Cores: The target compound’s pyridazine core (two adjacent nitrogen atoms) offers stronger dipole interactions compared to pyridine-based analogs like 5-methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. This may enhance binding to polar enzyme pockets, as seen in kinase inhibitors .

Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, which could stabilize π-π stacking in receptor binding. This contrasts with the electron-withdrawing 4-fluorophenyl group in simpler pyridazine derivatives, which may favor halogen bonding . The piperidine ring in the target compound introduces conformational flexibility and basicity, likely improving solubility and bioavailability compared to rigid, non-cyclic analogs.

Nicotinamide Modifications: The nicotinamide moiety in the target compound retains the hydrogen-bonding capacity of the carboxamide group, a feature shared with metabolic cofactors like NAD+.

Research Implications and Limitations

While structural comparisons highlight the target compound’s unique features, direct pharmacological data remain sparse. The trimethylsilyl-containing analog from the Catalog of Pyridine Compounds exemplifies how minor substituent changes drastically alter physicochemical properties, underscoring the need for empirical testing of the target molecule . Further studies should prioritize in vitro assays (e.g., kinase panels or metabolic activity screens) to validate hypothesized mechanisms.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves multi-step reactions with careful control of temperature, solvent polarity, and catalysts. For example, polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in coupling reactions, while avoiding side products . Characterization via 1H^1H-NMR and 13C^{13}C-NMR (as in for structurally similar compounds) ensures structural fidelity. Purification via column chromatography or recrystallization may improve purity to >95% .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the piperidine, pyridazine, and nicotinamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g.,e.g., 308 g/mol for analogs in ). High-performance liquid chromatography (HPLC) monitors purity, while X-ray crystallography (if applicable) resolves 3D conformation .

Q. How does the 2-methoxyphenyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The 2-methoxyphenyl moiety increases lipophilicity, which can be quantified via logP calculations. This group may also stabilize π-π interactions in target binding. Solubility assays in DMSO or aqueous buffers (e.g., PBS at pH 7.4) are recommended to assess bioavailability .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Normalize data using positive controls (e.g., known kinase inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}). Statistical meta-analysis of dose-response curves can identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target specificity?

  • Methodological Answer : Systematic modification of the pyridazine ring (e.g., halogenation) or piperidine substituents (e.g., methylation) can probe steric and electronic effects. Computational docking (e.g., AutoDock Vina) against targets like 5-HT6_6 receptors (as in ) identifies critical binding residues. Bioisosteric replacement of the nicotinamide group may improve metabolic stability .

Q. What experimental approaches are recommended for identifying off-target interactions?

  • Methodological Answer : Use broad-panel kinase profiling or proteome-wide affinity pulldown assays with biotinylated derivatives. Cross-validate hits via CRISPR-Cas9 knockout models. For CNS targets, leverage radioligand binding assays (e.g., 3H^3H-labeled analogs) to assess receptor subtype selectivity .

Q. How can researchers address instability issues in aqueous formulations of this compound?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the methoxyphenyl group). Formulation with cyclodextrins or lipid nanoparticles enhances solubility. LC-MS/MS monitors degradation products, while adjusting pH to 4–6 may mitigate hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.